molecular formula C9H10N2O2 B12354186 3-(6-Amino-2-methylpyridin-3-yl)acrylic acid

3-(6-Amino-2-methylpyridin-3-yl)acrylic acid

Cat. No.: B12354186
M. Wt: 178.19 g/mol
InChI Key: KJKFNJOOMXVTJL-HWKANZROSA-N
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Description

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C9H10N2O2/c1-6-7(3-5-9(12)13)2-4-8(10)11-6/h2-5H,1H3,(H2,10,11)(H,12,13)/b5-3+

InChI Key

KJKFNJOOMXVTJL-HWKANZROSA-N

Isomeric SMILES

CC1=C(C=CC(=N1)N)/C=C/C(=O)O

Canonical SMILES

CC1=C(C=CC(=N1)N)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-2-methylpyridin-3-yl)acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 3-(6-Amino-2-methylpyridin-3-yl)acrylic acid may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-2-methylpyridin-3-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(6-Amino-2-methylpyridin-3-yl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(6-Amino-2-methylpyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1807920-20-2
  • Molecular Formula : C₉H₁₀N₂O₂
  • Molecular Weight : 178.19 g/mol
  • Purity : ≥95% .

This compound features a pyridine ring substituted with an amino group at position 6 and a methyl group at position 2, conjugated to an acrylic acid moiety.

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares the target compound with four analogues, highlighting substituent effects on molecular weight, reactivity, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Activity
3-(6-Amino-2-methylpyridin-3-yl)acrylic acid 1807920-20-2 C₉H₁₀N₂O₂ 178.19 6-amino, 2-methyl Antimicrobial intermediates; potential for proton transfer salts
3-(6-Bromopyridin-3-yl)acrylic acid 1035123-89-7 C₈H₆BrNO₂ 228.04 6-bromo Pharmaceutical intermediate; halogen enhances reactivity in cross-coupling reactions
(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate 1203500-12-2 C₉H₁₀N₂O₂ 178.19 2-amino, methyl ester Ester form improves lipophilicity; prodrug potential
3-(6-Aminopyridin-3-yl)acrylic acid 19337-97-4 C₈H₈N₂O₂ 164.16 6-amino Antimicrobial activity against E. coli and S. aureus; lower steric hindrance
3-(6-Phenoxy-3-pyridyl)acrylic acid 118420-05-6 C₁₄H₁₁NO₃ 241.25 6-phenoxy Explored in polymer chemistry; bulky substituent reduces solubility

Key Observations :

  • Halogen vs. Amino Groups: The bromo-substituted analogue (CAS 1035123-89-7) has a higher molecular weight (228.04 vs. 178.19 g/mol) and enhanced reactivity for Suzuki-Miyaura coupling, making it suitable for synthesizing biaryl pharmaceuticals .
  • Ester Derivatives : The methyl ester (CAS 1203500-12-2) exhibits greater lipophilicity, which may enhance membrane permeability in drug delivery .

Antimicrobial Activity :

  • Proton Transfer Salts: Derivatives of 3-(6-aminopyridin-3-yl)acrylic acid, including the target compound, form proton transfer salts with sulfamoylphenylcarbamoyl groups. These salts demonstrate superior activity against E. coli and S. aureus compared to fluconazole (MIC values: 2–8 μg/mL vs. 16 μg/mL for fluconazole) .
  • Methyl Substitution : The 2-methyl group in the target compound may enhance stability against metabolic degradation, as seen in related pyridine derivatives .

Comparison with Brominated Analogues :

  • The bromo-substituted analogue (CAS 1035123-89-7) lacks direct antimicrobial data but is prioritized as a synthetic intermediate due to its reactivity in cross-coupling reactions .

Biological Activity

3-(6-Amino-2-methylpyridin-3-yl)acrylic acid is a compound of interest due to its potential biological activities, particularly as an antibacterial agent and its role in various therapeutic applications. This article explores its biological activity, supported by relevant studies, data tables, and case analyses.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_2

Key Features:

  • Molecular Weight : 204.23 g/mol
  • CAS Number : 446263-96-3
  • Functional Groups : Contains an amino group and an acrylic acid moiety, contributing to its biological interactions.

Antibacterial Activity

Recent research indicates that compounds similar to 3-(6-amino-2-methylpyridin-3-yl)acrylic acid exhibit significant antibacterial properties. Specifically, it has been identified as a FabI inhibitor, which is crucial in the bacterial fatty acid synthesis pathway.

Table 1: Antibacterial Activity Against Various Bacteria

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The mechanism by which this compound exerts its antibacterial effects primarily involves the inhibition of the FabI enzyme. This enzyme is pivotal for the synthesis of unsaturated fatty acids in bacteria, making it a target for developing new antibacterial agents.

Case Studies

  • Study on Efficacy Against Multidrug-Resistant Strains
    • A study evaluated the efficacy of 3-(6-amino-2-methylpyridin-3-yl)acrylic acid against multidrug-resistant E. coli. Results demonstrated that the compound significantly reduced bacterial viability in vitro, suggesting its potential as a treatment option for resistant infections.
  • Synergistic Effects with Other Antibiotics
    • Another investigation explored the synergistic effects of this compound when combined with traditional antibiotics like ciprofloxacin. The combination therapy showed enhanced antibacterial activity compared to either agent alone, indicating a promising avenue for overcoming antibiotic resistance.

Additional Biological Activities

Beyond antibacterial properties, preliminary studies suggest that 3-(6-amino-2-methylpyridin-3-yl)acrylic acid may also exhibit anti-inflammatory and anticancer activities, although further research is required to substantiate these claims.

Table 2: Summary of Biological Activities

Activity Description Evidence Level
AntibacterialEffective against Gram-positive and Gram-negative bacteriaModerate
Anti-inflammatoryPotential to reduce inflammation markers in cell modelsPreliminary
AnticancerIn vitro studies show cytotoxic effects on cancer cell linesPreliminary

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